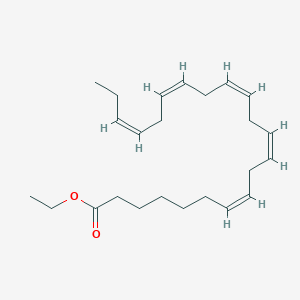

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Descripción general

Descripción

Docosapentaenoic Acid ethyl ester is a derivative of docosapentaenoic acid, an omega-3 fatty acid found in fish oils. It is a polyunsaturated fatty acid with 22 carbon atoms and 5 double bonds. This compound is often used in dietary supplements due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Docosapentaenoic Acid ethyl ester can be synthesized through the transesterification of docosapentaenoic acid with ethanol. The reaction typically involves an acid or base catalyst. For instance, acid-catalyzed transesterification can be performed using sulfuric acid at 70°C for 2 hours .

Industrial Production Methods: Industrial production of Docosapentaenoic Acid ethyl ester often involves high-performance liquid chromatography (HPLC) for purification. The process includes treating the oil containing docosapentaenoic acid with ethanol and potassium hydroxide in hexane, followed by purification using HPLC with a methanol/water eluent .

Análisis De Reacciones Químicas

Types of Reactions: Docosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds to single bonds.

Substitution: The ethyl ester group can be replaced by other groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Hydrogen gas with a metal catalyst such as palladium can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions

Major Products:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acid ethyl esters.

Substitution: Various substituted esters depending on the nucleophile used

Aplicaciones Científicas De Investigación

Nutritional and Health Applications

Omega-3 Fatty Acids : Ethyl docosa-pentaenoate is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for human health. Research indicates that omega-3 PUFAs are essential for cardiovascular health, cognitive function, and anti-inflammatory processes. Studies have shown that supplementation with omega-3 fatty acids can reduce the risk of heart disease and improve mental health outcomes .

Clinical Studies : Clinical trials have explored the effects of omega-3 supplementation on various health conditions. For instance:

- Cardiovascular Disease : A meta-analysis indicated that omega-3 fatty acid intake is associated with a lower incidence of cardiovascular events .

- Cognitive Decline : Research has suggested that higher levels of DHA are linked to reduced cognitive decline in aging populations .

Pharmaceutical Applications

Drug Formulation : Ethyl docosa-pentaenoate is being investigated as a component in drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its properties allow for improved solubility and absorption of lipophilic drugs .

Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects which are being studied for potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Research has demonstrated that omega-3 fatty acids can modulate inflammatory pathways and reduce markers of inflammation .

Food Industry Applications

Nutraceuticals : The food industry utilizes ethyl docosa-pentaenoate in the development of nutraceuticals aimed at promoting health benefits. Its incorporation into functional foods can enhance their nutritional profile by increasing omega-3 content .

Fortification of Foods : Ethyl docosa-pentaenoate is used to fortify various food products, including dairy and plant-based alternatives, to provide consumers with additional health benefits associated with omega-3 fatty acids .

Research and Development

Biochemical Research : this compound serves as a model compound in biochemical studies aimed at understanding the metabolism of long-chain fatty acids. Its unique structure allows researchers to investigate enzymatic pathways involved in fatty acid elongation and desaturation .

Synthesis Studies : The compound is also a subject of synthetic chemistry research where innovative methods are developed to produce PUFAs efficiently. Advances in synthetic techniques could lead to more sustainable production methods for omega-3 fatty acids from renewable resources .

Case Studies

Mecanismo De Acción

Docosapentaenoic Acid ethyl ester exerts its effects through several mechanisms:

Increased β-oxidation: Enhances the breakdown of fatty acids in the liver.

Inhibition of acyl-CoA1,2-diacylglycerol acyltransferase (DGAT): Reduces triglyceride synthesis.

Decreased lipogenesis: Lowers the production of new fatty acids in the liver.

Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream

Comparación Con Compuestos Similares

Docosapentaenoic Acid ethyl ester is similar to other omega-3 fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it has unique properties:

Eicosapentaenoic Acid: Contains 20 carbon atoms and 5 double bonds.

Docosahexaenoic Acid: Contains 22 carbon atoms and 6 double bonds.

Similar Compounds

- Eicosapentaenoic Acid

- Docosahexaenoic Acid

- Arachidonic Acid

- Adrenic Acid

Actividad Biológica

Ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a polyunsaturated fatty acid ethyl ester derived from docosapentaenoic acid (DPA). This compound is notable for its five cis double bonds and is classified as an omega-3 fatty acid. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health and anti-inflammatory responses.

- Molecular Formula : C24H38O2

- Molecular Weight : 358.56 g/mol

- CAS Number : 119818-40-5

- Structure : The structure features five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions along the carbon chain.

Biological Activity

This compound exhibits various biological activities that are primarily attributed to its incorporation into cell membranes and its role in lipid metabolism. The following sections detail these activities.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It is metabolized into bioactive lipid mediators that influence the production of cytokines and other inflammatory markers. For instance:

- Case Study : In a study on mice subjected to inflammatory stimuli, administration of ethyl docosa-pentaenoate reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Cardioprotective Properties

The cardioprotective effects of this compound have been explored in various clinical settings:

- Clinical Trials : A randomized controlled trial involving patients with hyperlipidemia showed that supplementation with omega-3 fatty acids significantly lowered triglyceride levels and improved lipid profiles .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Fluidity Modulation : The incorporation of this fatty acid into cell membranes enhances fluidity and flexibility.

- Regulation of Lipid Metabolism : It influences the activity of enzymes involved in lipid metabolism such as acyl-CoA:1,2-diacylglycerol acyltransferase.

- Production of Eicosanoids : It serves as a precursor for eicosanoids that play critical roles in inflammation and immune response.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Number of Double Bonds | Biological Activity |

|---|---|---|---|

| Ethyl Docosa-Pentaenoate | C24H38O2 | 5 | Anti-inflammatory; Cardioprotective |

| Ethyl Docosa-Hexaenoate | C22H34O2 | 6 | Anti-inflammatory; Cardioprotective |

| Ethyl Eicosapentaenoate | C20H30O2 | 5 | Anti-inflammatory; Cardioprotective |

Research Applications

This compound is utilized in various research domains:

- Nutritional Science : Investigated for its role in dietary supplements aimed at improving cardiovascular health.

- Pharmaceutical Development : Explored for potential therapeutic applications in managing chronic inflammatory diseases.

Propiedades

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQUSNNIFZJAP-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119818-40-5 | |

| Record name | Docosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?

A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []

Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?

A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.

Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?

A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.